Several methods exist for synthesizing 3-(trifluoromethyl)-5,6-dihydropyrazin-2(1H)-one and its derivatives. One common approach involves the reaction of 2-(trifluoromethyl)-1,3-oxazol-5(2H)-ones with 3-(dimethylamino)-2H-azirines. [] This reaction proceeds through a complex mechanism potentially involving the oxazolone acting as a CH-acid or the azirine undergoing a nucleophilic attack on the carbonyl group. [] Another method utilizes the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones. [] This reaction offers high cis-selectivity and provides a route to valuable trifluoromethyl-containing ornithine analogues and thalidomide mimetics. [, ]
The available data on the physical and chemical properties of 3-(trifluoromethyl)-5,6-dihydropyrazin-2(1H)-one are limited. The presence of the trifluoromethyl group is known to increase the lipophilicity of organic molecules, which can impact their solubility and permeability. [, ] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the acidity and basicity of the molecule. Further research is needed to fully characterize its physical and chemical properties, including melting point, boiling point, solubility in various solvents, and spectroscopic data.
The applications of 3-(trifluoromethyl)-5,6-dihydropyrazin-2(1H)-one in scientific research are primarily focused on its use as a building block in organic synthesis. Its derivatives have been explored for their potential in medicinal chemistry, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. [, , , ] The trifluoromethyl group plays a significant role in enhancing the pharmacological properties of these compounds. [, , ] Additionally, the pyrazinone core provides a versatile scaffold for introducing diverse substituents to optimize activity and selectivity. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: